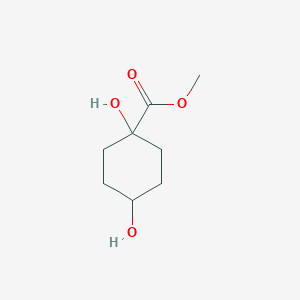
Methyl 1,4-dihydroxycyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,4-dihydroxycyclohexane-1-carboxylate is an organic compound with the molecular formula C8H14O4 It contains a cyclohexane ring substituted with two hydroxyl groups at positions 1 and 4, and a carboxylate ester group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,4-dihydroxycyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate using a CuMgAl catalyst under mild conditions. This method achieves high conversion rates and selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. The use of efficient and green catalysts, such as CuMgAl, allows for environmentally friendly production with high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dihydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,4-cyclohexanedione or 1,4-cyclohexanedicarboxylic acid.
Reduction: Formation of 1,4-dihydroxycyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Methyl 1,4-dihydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1,4-dihydroxycyclohexane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: Contains a cyclohexene ring instead of a cyclohexane ring.
Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate: Contains a hydroxymethyl group instead of a hydroxyl group at position 4
Uniqueness
Methyl 1,4-dihydroxycyclohexane-1-carboxylate is unique due to the presence of two hydroxyl groups on the cyclohexane ring, which provides additional sites for chemical modification and potential biological interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 1,4-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-12-7(10)8(11)4-2-6(9)3-5-8/h6,9,11H,2-5H2,1H3 |
InChI Key |
MPQLIDBKKIPEMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(CC1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















